4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Description
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is a piperidine derivative characterized by a phenoxy-ethyl side chain substituted with a tert-butyl group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. This compound is structurally optimized for interactions with hydrophobic pockets in biological targets due to its bulky tert-butyl group and electron-withdrawing chlorine substituent. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and piperidine functionalization, as outlined in protocols for analogous compounds [1], [4], [9]).
Pharmacologically, compounds with tert-butyl and chlorophenoxy motifs are associated with enhanced metabolic stability and receptor-binding affinity. For instance, tert-butyl groups are known to improve pharmacokinetic profiles by reducing oxidative metabolism, while chlorophenoxy moieties often contribute to ligand-target interactions in CNS-active molecules [2], [12]).
Properties
IUPAC Name |
4-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-17(2,3)15-12-14(18)4-5-16(15)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHQGNHMRMKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine Intermediate
A common starting material is tert-butyl 4-hydroxypiperidine-1-carboxylate, which serves as a protected piperidine with a Boc (tert-butoxycarbonyl) group on the nitrogen to prevent undesired side reactions during ether formation.
Etherification via Mitsunobu Reaction
The key step involves the etherification of the piperidine hydroxyl group with 2-(tert-butyl)-4-chlorophenol to form the 4-(2-(2-(tert-butyl)-4-chlorophenoxy)ethyl)piperidine framework. This is typically achieved using a Mitsunobu reaction, which activates the hydroxyl group for nucleophilic substitution by the phenol under mild conditions.
- Reagents: Triphenylphosphine (Ph3P), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).
- Solvent: Tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Reaction time: Overnight stirring.
This method yields the Boc-protected ether intermediate with good efficiency (around 58-76% yield reported in related syntheses).
Deprotection of Boc Group
The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at room temperature for about 5 hours. This step liberates the free piperidine amine.
Formation of Hydrochloride Salt
The free base piperidine derivative is converted to its hydrochloride salt by treatment with hydrogen chloride, commonly using HCl gas or HCl in dioxane. This salt form enhances the compound’s stability and solubility for further applications.
Reaction Conditions and Yield Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification (Mitsunobu) | Triphenylphosphine, DIAD, THF, 0°C to RT, overnight | 58-76 | Formation of Boc-protected ether |
| Boc Deprotection | Trifluoroacetic acid in DCM, RT, 5 h | ~99 | Clean removal of Boc group |
| Neutralization & Extraction | NaOH (aq), 5-10°C, extraction with organic solvent | - | Isolation of free amine |
| Salt Formation | HCl in dioxane or HCl gas | - | Formation of hydrochloride salt |
Research Findings and Optimization Notes
- The Mitsunobu reaction is favored for its mildness and ability to selectively form ethers without affecting other functional groups.
- The Boc group provides excellent protection for the piperidine nitrogen during etherification, preventing side reactions.
- Trifluoroacetic acid is an effective reagent for Boc deprotection, providing high yields of the free amine.
- Low-temperature neutralization avoids decomposition or side reactions.
- The hydrochloride salt form improves compound handling and stability for pharmaceutical applications.
Additional Considerations
- Alternative synthetic routes may involve direct nucleophilic substitution with alkyl halides or other phenol derivatives, but these often suffer from lower selectivity or yield.
- Purification is commonly done by silica gel chromatography using ethyl acetate-hexane mixtures.
- Analytical methods such as LC/MS confirm the molecular weight and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the piperidine structure can enhance serotonin reuptake inhibition, which is crucial for developing new antidepressants .
Anxiolytic Effects
Another application is in the treatment of anxiety disorders. A case study highlighted the efficacy of derivatives of piperidine compounds in reducing anxiety-like behavior in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anxiolytic properties .
Neuroprotective Properties
The neuroprotective potential of this compound has also been explored. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Tables
Case Study 1: Antidepressant Efficacy
In a controlled study, researchers synthesized several derivatives of piperidine compounds, including compound 1, to evaluate their antidepressant activity using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood-lifting properties compared to existing antidepressants .
Case Study 2: Anxiolytic Potential
A separate investigation focused on the anxiolytic effects of piperidine derivatives showed that administration led to decreased anxiety levels measured by elevated plus maze tests. The study concluded that the structural modifications present in compound 1 could be pivotal for developing effective anxiolytics .
Case Study 3: Neuroprotection
In vitro studies demonstrated that compound 1 could significantly reduce cell death induced by neurotoxic agents in cultured neuronal cells. This suggests its potential role as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine Hydrochloride
- Key Differences: Replaces the chlorine atom with bromine at the 4-position of the phenoxy ring.
- Impact: Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility compared to the chloro analogue. This compound (CAS 1220029-64-0) has a molecular formula of C₁₇H₂₇BrClNO and molecular weight of 376.76 g/mol [11]).
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride
- Key Differences: Substitutes the tert-butyl group with a methyl group at the 4-position of the phenoxy ring.
- Molecular weight: 290.2 g/mol (C₁₄H₂₁Cl₂NO) [13]).
4-(Tert-butyl)piperidine Hydrochloride
- Key Differences: Lacks the phenoxy-ethyl side chain entirely.
- Impact : Simplified structure with reduced hydrophobicity (molecular weight: 177.72 g/mol , C₉H₂₀ClN). This compound (CAS 69682-13-9) serves as a foundational building block for more complex derivatives [7]).
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
- Key Differences: Introduces a nitro group at the 2-position and bromine at the 4-position of the phenoxy ring.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of 4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine Hydrochloride and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₇Cl₂NO | 332.31* | 2-(tert-butyl), 4-Cl | Not explicitly listed |
| 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine HCl | C₁₇H₂₇BrClNO | 376.76 | 2-(tert-butyl), 4-Br | 1220029-64-0 |
| 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl | C₁₄H₂₁Cl₂NO | 290.20 | 2-Cl, 4-CH₃ | 1220030-23-8 |
| 4-(Tert-butyl)piperidine HCl | C₉H₂₀ClN | 177.72 | None (base structure) | 69682-13-9 |
*Calculated based on analogous compounds.
Pharmacological Insights:
- Metabolic Stability: The tert-butyl group in the target compound likely extends half-life by resisting cytochrome P450-mediated oxidation, as seen in analogues like Centrophenoxine (a chlorophenoxy-containing neuroprotective agent) [12]).
- Enzyme Interactions: Chlorophenoxy derivatives may enhance glutathione S-transferase (GST) activity, as demonstrated by tert-butyl antioxidants elevating GST levels in hepatic tissues [2]).
Biological Activity
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a chlorophenoxy moiety, which may influence its pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₇H₂₇Cl₂NO
- Molecular Weight : 318.32 g/mol
- CAS Number : 892493-65-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticonvulsant Activity
- Research indicates that similar piperidine derivatives exhibit anticonvulsant properties. The presence of specific substituents on the piperidine ring may enhance activity against seizures, potentially through modulation of neurotransmitter systems such as GABAergic pathways.
-
Antitumor Potential
- Compounds with structural similarities have shown promise in inhibiting tumor growth. The chlorophenoxy group may play a crucial role in cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that analogs can induce apoptosis in cancer cells through mitochondrial pathways.
-
Antimicrobial Effects
- The compound's structural features suggest potential antibacterial and antifungal activities. Preliminary studies on related compounds indicate that they can disrupt microbial membranes or inhibit essential enzymatic pathways in bacteria.
Anticonvulsant Activity
A study conducted on various piperidine derivatives revealed that modifications to the piperidine structure could significantly enhance anticonvulsant efficacy. For example, a related compound demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants like phenytoin, suggesting a promising therapeutic profile for seizure management.
Antitumor Activity
In vitro studies involving cancer cell lines such as HeLa and MCF-7 have shown that compounds similar to this compound exhibit IC50 values indicating potent anticancer activity. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, mediated through the activation of caspase pathways.
Antimicrobial Studies
Research has indicated that piperidine derivatives possess notable antimicrobial properties. A comparative study showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics against both gram-positive and gram-negative bacteria.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-{2-[2-(tert-butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between tert-butyl-4-chlorophenol and a piperidine derivative. Key steps include:
- Coupling Reactions : Use alkyl halides or epoxides to link the phenoxy and piperidine moieties under basic conditions (e.g., NaOH in dichloromethane) .
- Acid-Base Workup : Neutralize the reaction mixture with HCl to isolate the hydrochloride salt.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Adjust reaction time (12–24 hr), temperature (40–60°C), and stoichiometry (1:1.2 molar ratio of phenoxy to piperidine) to improve yields (typically 60–75%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, piperidine protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 368.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and regioselectivity in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., phenoxy oxygen or piperidine nitrogen) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice .
- Reaction Path Search : Use tools like GRRM or AFIR to explore transition states and predict byproduct formation .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural validation?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent -NMR to detect conformational flexibility (e.g., piperidine ring puckering) .
- X-ray Diffraction : Compare experimental crystallographic data (e.g., CCDC entries) with computational models (Mercury software) .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons (e.g., ethyl linker between phenoxy and piperidine) .
Q. How can researchers design dose-response studies to evaluate the compound’s pharmacological potential while addressing assay variability?
- Methodological Answer :
- In Vitro Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to measure IC values. Normalize data to positive controls (e.g., reference antagonists) .
- Statistical Design : Apply ANOVA with post-hoc Tukey tests to account for batch effects (e.g., cell passage number) .
- Counter-Screens : Test against off-targets (e.g., hERG channels) to rule out non-specific activity .
Q. What methodologies address challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., alkylation) .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Waste Minimization : Optimize solvent recovery (e.g., distillation of dichloromethane) and catalyst recycling (e.g., Pd/C filtration) .
Data Analysis & Contradiction Resolution
Q. How should researchers analyze discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from PubChem or ChEMBL, applying weighted Z-scores to account for assay heterogeneity (e.g., cell type, incubation time) .
- QSAR Modeling : Train models on structural analogs to identify activity cliffs (e.g., chlorine substitution at position 4 vs. 5) .
- Experimental Replication : Repeat key assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hr. Analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with rat plasma (37°C, 1 hr) and quantify remaining compound using UPLC-PDA .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor changes by DSC/TGA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
